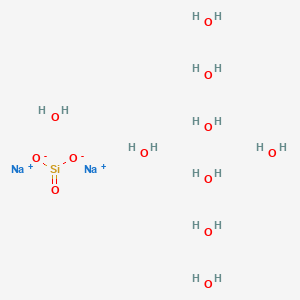

Sodium metasilicate nonahydrate

Description

Historical Context and Evolution of Research on Sodium Metasilicate (B1246114) Hydrates

The origins of sodium metasilicate are intertwined with the history of soluble silicates, commonly known as "water glass". ingessil.com While some sources suggest early forms of soluble silicates may have been created by ancient Egyptians, systematic study began in 1818 with Johann Nepomuk von Fuchs, a German mineralogist. ingessil.com Industrial production and application of these compounds took hold in the latter half of the 19th century in both Europe and the United States. ingessil.com An early significant application was as a replacement for rosin (B192284) in soap manufacturing during the American Civil War. acs.org

Initially, research was driven by industrial applications. The focus was on the bulk properties of sodium silicate (B1173343) solutions and their utility as adhesives, binders, and cleaning agents. nanotrun.combellchem.com The existence of various solid forms, including crystalline hydrates like sodium metasilicate nonahydrate, was known, but a deep understanding of their structure was lacking. Early production methods involved fusing sodium carbonate and silica (B1680970) in a furnace, dissolving the resulting glass, and then crystallizing the hydrated product. google.com

A significant leap in the scientific understanding of sodium metasilicate hydrates came with the advent of advanced analytical techniques in the 20th century. The phase studies and patents of Chester L. Baker in the early 1930s were crucial in developing the alkaline crystallized products that are now widely used in detergents. acs.org X-ray diffraction, in particular, enabled researchers to move beyond a purely empirical understanding to a detailed structural one. This allowed for the precise mapping of the polymeric silicate anions, which consist of corner-sharing {SiO₄} tetrahedra, and their arrangement with sodium cations and water molecules in the crystal lattice of the nonahydrate form. wikipedia.org

Modern research continues to explore the nuanced properties of these hydrates. Studies focus on the structural evolution of sodium silicate solutions as they dry into amorphous solids and the thermodynamics of their phase transitions. researchgate.net This ongoing research is critical for optimizing existing applications and developing new technologies based on these versatile compounds.

Significance in Modern Materials Chemistry and Applied Sciences

This compound is a compound of significant importance in modern materials chemistry and a variety of applied sciences, primarily due to its alkaline nature and its function as a source of reactive silica. wikipedia.org

In materials chemistry , it serves as a fundamental precursor for synthesizing advanced materials. It is used to create silica gels, zeolites, and other silicate materials characterized by high porosity and surface area, which are valuable as catalysts, adsorbents, and for separation processes. The ability to control the hydrolysis of the silicate anions allows for precise tailoring of the end material's properties. Recent research has explored its use as a low-cost alternative to tetraethyl orthosilicate (B98303) (TEOS) for synthesizing highly ordered mesoporous silicas. Furthermore, it is a key component in the formation of geopolymers, which are being investigated as a more sustainable alternative to conventional Portland cement.

The compound's role as a builder in detergents and soaps remains a primary application. It enhances cleaning efficiency by reducing water hardness and providing alkalinity, which aids in emulsifying fats and oils. It also functions as a corrosion inhibitor, protecting metal components in washing machines and industrial cleaning systems.

In the construction and engineering sectors , sodium metasilicate is utilized in several ways. It acts as an accelerator for shotcrete and is used in oil well cements to prevent the separation of solids. In some applications, it can extend cement, allowing for a higher water-to-cement ratio, thereby reducing material costs. When used with pozzolanic materials, it reacts with calcium hydroxide (B78521) (portlandite) to form calcium silicate hydrate (B1144303) (C-S-H), which enhances the strength and durability of concrete. wikipedia.org In drilling operations, it can be injected into the ground to stabilize soil by forming a polymerized gel. bellchem.com

Other notable applications include:

Pulp and Paper Industry: Used as a sizing agent and a stabilizer for hydrogen peroxide bleaching. wikipedia.org

Food Preservation: Historically used to preserve eggs by sealing the shell's pores, preventing bacterial entry and extending shelf life for months. bellchem.com

Automotive Repair: Employed to seal leaks in head gaskets. bellchem.com

The following table summarizes key properties of sodium metasilicate:

| Property | Value |

| Chemical Formula | Na₂SiO₃ |

| Molar Mass | 122.06 g/mol (anhydrous) |

| Appearance | White powder or crystals |

| Anion Structure | Polymeric, consisting of corner-shared {SiO₄} tetrahedra |

| Solubility | Soluble in water, insoluble in alcohols |

| Solution pH | Alkaline |

Detailed research findings have shown the versatility of sodium metasilicate in various formulations. For instance, in the creation of alkali-activated binders, sodium silicate is combined with sodium hydroxide to act as an alkaline activator for precursors like fly ash and steel slag. researchgate.net In the production of porous membranes, sodium metasilicate acts as a binder, increasing the mechanical strength of the final product. taylorandfrancis.com

The table below outlines some of the diverse industrial applications of sodium metasilicate.

| Industry | Application | Function |

| Detergents | Laundry and dishwasher detergents | Reduces water hardness, provides alkalinity, inhibits corrosion. |

| Construction | Concrete, shotcrete, drilling | Accelerator, cement extender, soil stabilizer. bellchem.com |

| Pulp & Paper | Paper production | Sizing agent, bleaching stabilizer. wikipedia.org |

| Materials Science | Synthesis of advanced materials | Precursor for silica gels, zeolites, and geopolymers. |

| Automotive | Engine and exhaust repair | Sealant for leaks. bellchem.comwikipedia.org |

Structure

2D Structure

Properties

CAS No. |

13517-24-3 |

|---|---|

Molecular Formula |

H4NaO4Si |

Molecular Weight |

119.10 g/mol |

IUPAC Name |

disodium;dioxido(oxo)silane;nonahydrate |

InChI |

InChI=1S/Na.H2O3Si.H2O/c;1-4(2)3;/h;1-2H;1H2 |

InChI Key |

SUWIQJWJARCUAS-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.O.O.O.[O-][Si](=O)[O-].[Na+].[Na+] |

Canonical SMILES |

O.O[Si](=O)O.[Na] |

Other CAS No. |

13517-24-3 |

Pictograms |

Corrosive; Irritant |

Synonyms |

monosodium metasilicate sodium metasilicate sodium metasilicate nonahydrate |

Origin of Product |

United States |

Synthesis and Preparation Methodologies

Crystallization from Aqueous Solutions

The preparation of sodium metasilicate (B1246114) nonahydrate from aqueous solutions is a common method that involves the reaction of a silicon source, typically high-purity quartz powder, with a sodium hydroxide (B78521) solution. google.com The fundamental reaction involves dissolving silica (B1680970) in an alkaline medium to form a sodium silicate (B1173343) solution, from which the nonahydrate can be crystallized upon cooling. wikipedia.org The process generally starts with a hot, concentrated solution of sodium metasilicate. As this solution is cooled, it becomes supersaturated, leading to the nucleation and growth of Na₂SiO₃·9H₂O crystals. google.com

One patented method describes reacting quartz powder containing over 90% silicon dioxide with a liquid alkali solution (23% to 60% sodium oxide) under conditions of heat and pressure. google.com Following the reaction, the nonahydrate product is obtained directly through cooling and crystallization in a single step. google.com

The purity and yield of the final crystalline product are highly dependent on the precise control of several parameters during the crystallization process. Key factors include solution concentration, cooling rate, agitation, and the presence of seed crystals and additives.

Research into the crystallization of hydrated sodium metasilicates has shown that a crucial relationship exists between the concentration of excess caustic soda (free sodium hydroxide) and the crystallization temperature. google.com By carefully correlating these two variables, it is possible to produce large, well-defined crystals and maximize the yield of a specific hydrate (B1144303). google.com For instance, to produce hydrates with 5 to 6 molecules of water, the excess sodium hydroxide required can range from 20 to 35 grams per 100 cc of solution when cooling from approximately 60-75°C down to 30°C. google.com Generally, less excess caustic is needed for crystallization at higher temperatures, while more is required at lower temperatures within this range. google.com

The introduction of seed crystals is a critical step to control nucleation and obtain a product with uniform particle size. standard-chem.com Adding an appropriate amount of seed crystals with a specific particle size encourages the dissolved material to grow on the surface of these seeds rather than forming new, smaller crystals (secondary nucleation). standard-chem.comprepchem.com For example, in related processes, the liquor is cooled before adding seed particles to initiate crystallization. prepchem.com Gentle agitation throughout the process ensures the seed crystals remain evenly suspended, promoting uniform growth. standard-chem.com

Table 1: Optimized Parameters for Aqueous Crystallization

| Parameter | Value/Range | Purpose | Source |

|---|---|---|---|

| Crystallization Temperature | +25°C to +60°C | To control hydrate form and crystal size. | google.com |

| Excess NaOH Concentration | 25 to 35 g per 100 cc | Influences crystallization rate and yield. | google.com |

| Seeding | Addition of pre-formed crystals | Controls nucleation and promotes uniform particle size. | standard-chem.com |

| Agitation | Gentle and continuous | Ensures even suspension of crystals for uniform growth. | standard-chem.com |

Recrystallization is a standard purification technique in chemistry that can be applied to enhance the quality of sodium metasilicate nonahydrate. The principle involves dissolving the synthesized crystalline product in a minimum amount of hot solvent (in this case, water) to create a saturated solution. Any insoluble impurities can be removed by filtration at this stage.

The hot, saturated solution is then allowed to cool slowly and without agitation. As the solution cools, the solubility of the this compound decreases, causing it to crystallize out of the solution, leaving soluble impurities behind in the mother liquor. The slow cooling process encourages the formation of larger, more perfect crystals, which inherently contain fewer impurities. The purified crystals are then separated from the mother liquor by filtration and dried. This process can be repeated multiple times if necessary to achieve the desired level of purity.

Melt Crystallization Approaches

Melt crystallization presents an alternative to solution-based methods. One approach involves the direct fusion of raw materials at high temperatures. Anhydrous sodium metasilicate can be prepared by fusing silicon dioxide (silica) with sodium oxide or sodium hydroxide at a 1:1 molar ratio. sciencemadness.org The reaction, 2NaOH + SiO₂ → Na₂SiO₃ + H₂O, is typically carried out in a steel crucible to withstand the caustic nature of the molten reactants. sciencemadness.org The resulting anhydrous melt is then cooled. To obtain the nonahydrate, the anhydrous product would need to be dissolved in the correct stoichiometric amount of water and then crystallized.

Another approach, described for the closely related pentahydrate, involves creating a "melt" of the compound in its own water of crystallization. google.com For sodium metasilicate pentahydrate, this occurs at 72.2°C, where the liquid phase composition corresponds to Na₂SiO₃·5H₂O. google.com A similar principle can be applied to the nonahydrate, which has a melting point of approximately 48°C. silmaco.com By heating the compound to just above this temperature, a liquid phase is formed from which purer crystals can be grown upon controlled cooling and seeding.

Sustainable Synthesis Pathways Utilizing Industrial Byproducts

To reduce costs and environmental impact, significant research has focused on synthesizing this compound from industrial waste streams that are rich in silica. google.com

Fly ash, a byproduct of coal combustion in power plants, is a significant source of silica and alumina (B75360). jci-net.or.jpresearchgate.net The silica can be extracted and converted into sodium silicate. The process typically involves mixing fly ash with a concentrated sodium hydroxide (NaOH) solution and heating the mixture. mdpi.com

In one method, fly ash is treated with an 8 M NaOH solution at a 1:5 solid-to-liquid ratio. The mixture is heated to 95°C and stirred for 90 minutes to dissolve the silica, forming a sodium silicate solution. mdpi.com Another process performs the alkali fusion under elevated temperature (60-550°C) and pressure to obtain the sodium silicate liquid. google.com After separating the unreacted residue, the resulting sodium silicate solution can be subjected to controlled crystallization conditions to produce this compound. google.com This approach not only provides a low-cost raw material but also contributes to the valorization of industrial waste. researchgate.net

Waste glass, which is primarily composed of silicon dioxide, is an excellent raw material for producing this compound. google.compatsnap.com This method reduces landfill waste and conserves natural resources. google.com The process involves reacting finely ground glass powder with a sodium hydroxide solution at elevated temperatures. google.comqub.ac.uk

A patented preparation method details the following steps:

Waste glass is cleaned, dried, and ground into a fine powder (over 200 mesh). google.compatsnap.com

The glass powder is mixed with a 15% to 30% NaOH solution at a mass ratio of 1 part glass powder to 4-7 parts NaOH solution. google.com

The mixture is heated to between 90°C and 100°C and reacted with continuous stirring for 50 to 150 minutes. google.com

The viscous product is cooled to 50-60°C, at which point seed crystals of this compound (0.5% to 1% of the total mass) are added. google.compatsnap.com A dispersant like sodium dodecyl sulfate (B86663) may also be added to improve crystal quality. google.com

The mixture is allowed to cool to room temperature and crystallize over a period of 18 to 68 hours. google.compatsnap.com

Finally, the product is dried at 25-30°C to yield this compound. google.com

Table 2: Synthesis Parameters from Waste Glass Powder

| Parameter | Value/Range | Source |

|---|---|---|

| Glass Powder Fineness | >200 mesh | google.compatsnap.com |

| NaOH Solution Concentration | 15% - 30% | google.com |

| Mass Ratio (NaOH solution : Glass) | 4:1 to 7:1 | google.com |

| Reaction Temperature | 90°C - 100°C | google.com |

| Reaction Time | 50 - 150 minutes | google.com |

| Seeding Temperature | 50°C - 60°C | google.com |

| Crystallization Time | 18 - 68 hours | google.com |

| Drying Temperature | 25°C - 30°C | google.com |

Mentioned Chemical Compounds

Derivation from Geothermal Silica as an Alkali Activator Precursor

The utilization of geothermal silica, a byproduct of geothermal energy production, presents a sustainable pathway for synthesizing alkali activators like this compound. This process is integral to the development of "one-part" geopolymer cements, which are more user-friendly than traditional two-part systems requiring the on-site mixing of corrosive alkaline solutions.

In this approach, raw geothermal silica, which is rich in amorphous silicon dioxide, serves as the primary silica precursor. The conversion to a solid alkali activator involves reacting the geothermal silica with a solid sodium source, such as sodium hydroxide, under controlled temperature conditions. This reaction is analogous to processes developed for producing sodium silicate powder from other waste silica sources, such as glass cullet. rsc.org The reaction can be summarized as:

2NaOH + SiO₂ + 8H₂O → Na₂SiO₃·9H₂O

The resulting product, a powdered this compound, can be blended with other dry components, including the primary aluminosilicate (B74896) source (like fly ash or slag), to create a one-part geopolymer mix. unise.org The end-user then only needs to add water to initiate the geopolymerization process. researchgate.net

This method transforms a potential waste stream (geothermal silica) into a valuable precursor for greener construction materials. This compound acts as a user-friendly solid activator, providing the necessary alkalinity and soluble silica to dissolve the aluminosilicate precursors and initiate the formation of the geopolymer binder. unise.org Research in this area focuses on optimizing the reaction conditions to ensure the complete conversion of geothermal silica and the production of an activator with consistent reactivity.

Below is a table outlining the components and conceptual process for a one-part geopolymer system utilizing a geothermal silica-derived activator.

| Component | Function | Role in "One-Part" Mix |

| Geothermal Silica | Silica Source | Reacted with a sodium source to form the solid activator. |

| Sodium Hydroxide (Solid) | Alkali Source | Reacts with geothermal silica to produce this compound. |

| Aluminosilicate Precursor (e.g., Fly Ash, Slag) | Main Binder Component | The primary material that undergoes dissolution and polymerization. unise.org |

| This compound (Derived) | Alkali Activator Precursor | A key dry ingredient that provides soluble silica and alkalinity upon the addition of water. unise.org |

| Water | Initiator | Added to the final dry mix to dissolve the activator and start the geopolymerization reaction. researchgate.net |

Hydrothermal Synthesis Methods for Advanced Materials

This compound, and its aqueous solution known as water glass, is a critical reagent in the hydrothermal synthesis of a wide array of advanced crystalline materials. The hydrothermal method involves chemical reactions in aqueous solutions at elevated temperatures and pressures within a closed system, such as an autoclave. researchgate.net Sodium metasilicate serves as a reactive and readily available source of silica (SiO₂).

Zeolite Synthesis: One of the most prominent applications is in the synthesis of zeolites, which are crystalline aluminosilicates with well-defined microporous structures. In this process, sodium metasilicate is typically combined with an alumina source (like sodium aluminate) and often a structure-directing agent. unise.orgyoutube.com The specific type of zeolite formed, such as Zeolite A, Zeolite X, or ZSM-5, is controlled by factors like the Si/Al ratio of the initial gel, the temperature, the crystallization time, and the alkalinity of the medium. unise.orgyoutube.com For example, Zeolite A synthesis often targets a Si/Al ratio of 1.0, whereas higher ratios can lead to the formation of other zeolite types like sodalite. unise.org

Advanced Ceramics: Sodium metasilicate is also employed in the hydrothermal synthesis of advanced ceramic powders. These materials, including barium titanate (BaTiO₃) and yttria-stabilized zirconia (YSZ), are valued for their specific dielectric, piezoelectric, or thermal properties. researchgate.netresearchgate.net The hydrothermal route allows for the formation of nanocrystalline powders with high purity and controlled particle size at lower temperatures than traditional solid-state reaction methods. researchgate.netcas.cz For instance, nanocrystalline yttria-doped zirconia powders have been successfully obtained via hydrothermal procedures, where the process parameters directly influence the final crystallite size and phase composition. researchgate.net

The table below summarizes various advanced materials synthesized using hydrothermal methods where sodium metasilicate or a similar sodium silicate source is utilized.

| Advanced Material | Material Type | Precursors | Typical Hydrothermal Conditions |

| Zeolite A (LTA) | Zeolite | Sodium metasilicate, Sodium aluminate, Sodium hydroxide unise.org | 100°C, 8 hours unise.org |

| Zeolite Na-P1 / Chabazite | Zeolite | Metakaolin, Sodium water glass (sodium silicate solution) researchgate.net | 130°C, 24 hours researchgate.net |

| Barium Titanate (BaTiO₃) | Advanced Ceramic | Barium source (e.g., Ba(OH)₂), Titanium source, Mineralizer (NaOH) researchgate.net | 110–175°C researchgate.net |

| Yttria-Stabilized Zirconia (YSZ) | Advanced Ceramic | Zirconium source, Yttrium source, Mineralizer (e.g., ammonia) researchgate.net | 125–250°C researchgate.net |

| Sodium Vanadate (Na₀.₇₆V₆O₁₅) Nanobelts | Cathode Material | Vanadium source (e.g., NH₄VO₃), Sodium source (e.g., NaCl) nih.gov | 200°C (followed by annealing) nih.gov |

Crystallization Science and Engineering of Sodium Metasilicate Nonahydrate

Nucleation and Crystal Growth Dynamics in Solution Systems

The formation of sodium metasilicate (B1246114) nonahydrate crystals from an aqueous solution is a classic example of solution crystallization, governed by the principles of nucleation and crystal growth. Nucleation, the initial formation of stable crystalline entities (nuclei), is the first and often most critical step. For sodium metasilicate nonahydrate, the process is influenced by factors such as supersaturation, temperature, and the presence of foreign particles.

Research into the precipitation of silica (B1680970) from solutions of this compound has provided insights into the nucleation mechanism. Studies have suggested a fourth-order nucleation reaction, hypothesizing the formation of a cyclic tetramer as the critical nucleus. umich.edu The rate of this nucleation can be expressed by the equation R = k₄[H₄SiO₄]⁴, where R is the rate of nucleation and [H₄SiO₄] is the concentration of monosilicic acid. umich.edu

Once stable nuclei are formed, they grow into larger crystals. The rate of crystal growth is primarily driven by the degree of supersaturation of the solution. In the context of zeolite synthesis using sodium metasilicate, the soluble monomeric silicate (B1173343) species derived from it play a significant role in both the nucleation and crystal growth processes. rsc.org The temperature of crystallization is another critical parameter, providing the necessary energy for these processes to occur. For instance, in the synthesis of certain zeolites, insufficient temperatures (e.g., 120 °C) result in only a small amount of the desired crystalline product, indicating that the energy barrier for crystallization has not been adequately overcome. rsc.org

The dynamics of nucleation and growth are also influenced by external factors. For example, the application of a magnetic field has been shown to affect the crystallization of octacalcium phosphate (B84403) in a silica gel medium prepared from this compound. mdpi.com The magnetic field is believed to facilitate the reaction between anions and cations by influencing the directional movement of charged ions, thereby promoting the nucleation and growth of crystals. mdpi.com

Role of Seed Crystals in Controlled Crystallization and Product Morphology

The introduction of seed crystals into a supersaturated solution is a widely employed technique to control the crystallization process and, consequently, the final product's morphology, size distribution, and purity. In the production of this compound, seeding is a critical step to ensure consistent product quality.

By providing pre-existing surfaces for crystallization, seed crystals bypass the often unpredictable and difficult-to-control primary nucleation stage. This allows the crystallization to proceed primarily through crystal growth on the seed surfaces. The quantity and size of the seed crystals added are crucial parameters. A larger number of smaller seed crystals will result in a larger number of smaller final crystals, while fewer, larger seeds will lead to a smaller number of larger crystals. This principle is fundamental in controlling the particle size distribution of the final product.

In the synthesis of sodium metasilicate pentahydrate, a closely related hydrate (B1144303), the addition of seed crystals with a controlled particle size (e.g., 0.5-1mm) has been shown to increase the surface area available for crystallization, thereby accelerating the process. google.comstandard-chem.com The goal is to encourage the crystallizing material to grow exclusively on the seed surfaces, minimizing secondary nucleation which can lead to a broader particle size distribution. standard-chem.com

Furthermore, the timing of seed crystal addition is important. In one patented process for producing this compound, seed crystals are added after the reaction mixture has been cooled to a specific temperature range (50°C-60°C). google.com This controlled addition, coupled with stirring, ensures the seed crystals are evenly dispersed, promoting uniform crystal growth. standard-chem.comgoogle.com The amount of seed crystal is typically a small percentage of the total mass of the reaction product, for example, between 0.5% and 1%. google.com

The use of seed crystals is also integral to the synthesis of other materials where sodium metasilicate is a precursor, such as in the production of certain zeolites. rsc.org In these processes, the seed crystals direct the formation of the desired zeolite structure, preventing the formation of unwanted amorphous phases or different crystalline structures. rsc.org

Influence of Solution Impurities and Additives on Crystallization Kinetics

The presence of impurities and additives in a crystallization system can have a profound impact on the nucleation and growth kinetics of the desired crystalline product. researchgate.net These substances can either inhibit or promote crystallization, alter the crystal morphology, and be incorporated into the crystal lattice, affecting the purity of the final product. researchgate.net

In the context of sodium metasilicate crystallization, impurities can originate from the raw materials or be introduced during the process. For example, in the production of sodium metasilicate from waste glass, the composition of the glass will introduce various other oxides that can act as impurities.

Additives are often intentionally introduced to modify the crystallization process. For instance, in a patented method for producing this compound, sodium lauryl sulfate (B86663) is added as a dispersant. google.com This surfactant likely helps to keep the growing crystals from agglomerating, leading to a more uniform and free-flowing product. google.com

The influence of impurities is a well-studied phenomenon in the broader field of crystallization. mdpi.comnih.govuts.edu.au Impurities can affect the metastable zone width, which is the region of supersaturation where spontaneous nucleation is unlikely. mdpi.comnih.govuts.edu.au By widening the metastable zone, certain impurities can allow for crystal growth to dominate over nucleation, leading to larger crystals. Conversely, some impurities can act as nucleation promoters, narrowing the metastable zone and leading to a finer crystalline product.

In a study on the crystallization of sodium chloride and sodium sulfate, it was found that organic impurities like dimethoxymethane (B151124) could increase the solid-liquid interface energy and the critical nucleus size for sodium sulfate nucleation. mdpi.comnih.govuts.edu.au While this study did not directly involve sodium metasilicate, the principles are transferable and highlight the significant impact that even small amounts of impurities can have on crystallization kinetics.

Solid-State Equilibria and Phase Transitions Among Sodium Metasilicate Hydrates

Sodium metasilicate can exist in several hydrated forms, with the nonahydrate (Na₂SiO₃·9H₂O) being just one of them. Other common hydrates include the pentahydrate (Na₂SiO₃·5H₂O), hexahydrate (Na₂SiO₃·6H₂O), and octahydrate (Na₂SiO₃·8H₂O). wikipedia.orgcore.ac.uk The stability of these different hydrates is dependent on temperature and humidity conditions. Understanding the solid-state equilibria and phase transitions between these hydrates is crucial for the production, storage, and application of this compound.

The nonahydrate is formulated as Na₂SiO₂(OH)₂·8H₂O, indicating that two of the oxygen atoms bonded to silicon are protonated, and it is associated with eight molecules of water of hydration. wikipedia.org Similarly, the pentahydrate is formulated as Na₂SiO₂(OH)₂·4H₂O. wikipedia.org

The transitions between these hydrated forms involve the loss or gain of water of crystallization. For example, this compound can be dried over sodium metasilicate pentahydrate to ensure the correct stoichiometry of nine water molecules per formula unit. core.ac.uk This indicates that the pentahydrate has a lower water vapor pressure than the nonahydrate under those conditions.

The thermal properties of the sodium metasilicate hydrates have been investigated using techniques such as vapor pressure measurements and differential scanning calorimetry (DSC). core.ac.uk These studies help to delineate the temperature and humidity ranges over which each hydrate is stable. For instance, heating the nonahydrate will eventually lead to its decomposition and the formation of lower hydrates or the anhydrous form.

The crystallization of a specific hydrate from solution is also dependent on the conditions. A patent describes a process for crystallizing a hydrate with 5 to 6 moles of water of crystallization by carefully controlling the concentration of excess caustic soda and the crystallization temperature. google.com This highlights that the solution chemistry directly influences which hydrated form will precipitate.

Solution Chemistry and Dissolution Phenomena

Solubility Investigations in Aqueous and Concentrated Electrolyte Solutions

Sodium metasilicate (B1246114) nonahydrate is known for its ready solubility in water. chemicalbook.comsigmaaldrich.comcargohandbook.com This solubility is a critical factor in its functionality, allowing for the preparation of alkaline solutions with active silica (B1680970) content. cargohandbook.comsilmaco.com The dissolution process involves the release of sodium cations (Na⁺) and metasilicate anions (SiO₃²⁻) into the aqueous phase. wikipedia.org The resulting solution is characteristically alkaline due to the hydrolysis of the silicate (B1173343) anion. cargohandbook.comyueda.com.cn

The solubility of sodium metasilicate nonahydrate in water demonstrates a significant positive correlation with temperature. As the temperature of the solvent increases, the amount of this compound that can be dissolved also increases. researchgate.net This relationship is crucial for processes that require high concentrations of dissolved silicates.

Research has quantified this temperature dependence, showing a progressive increase in solubility across a range of temperatures. chemicalbook.comresearchgate.netchemicalbook.com

Interactive Table: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility (parts per 100 parts solution) |

| 20 | 27.5 |

| 35 | 44.5 |

| 45 | 62.8 |

| 55 | 80.9 |

| 60 | 84.0 |

| 70 | 91.2 |

Source: chemicalbook.comchemicalbook.com

This trend highlights that elevated temperatures favor the dissolution process, a principle that is leveraged in various industrial applications to prepare concentrated silicate solutions. researchgate.net

The solubility of this compound is influenced by the presence of other ions in the solution, a phenomenon known as the common ion effect. libretexts.orglibretexts.orgkhanacademy.orgquora.com This effect is particularly relevant in alkaline and saline environments where common ions such as Na⁺ are present.

In alkaline media, specifically in concentrated sodium hydroxide (B78521) (NaOH) solutions, the solubility of this compound decreases as the concentration of NaOH increases. researchgate.net This is because both compounds contribute the common sodium ion (Na⁺) to the solution. According to Le Châtelier's principle, the increased concentration of the common ion shifts the dissolution equilibrium of this compound to the left, favoring the solid, undissolved state and thus reducing its solubility. libretexts.orglibretexts.org

Similarly, in saline media containing salts like sodium chloride (NaCl), the presence of the common Na⁺ ion also leads to a reduction in the solubility of this compound. libretexts.orglibretexts.org The extent of this solubility depression is dependent on the concentration of the common ion. libretexts.org Studies have shown that even when corrected for ionic strength, the apparent solubility product of similar sodium salts decreases with increasing concentrations of sodium chloride. nih.gov

Speciation Distribution of Silicate Species in Aqueous Systems

When this compound dissolves in water, the metasilicate anion (SiO₃²⁻) undergoes hydrolysis and polymerization, leading to a complex distribution of various silicate species. wikipedia.orgdtic.mil The specific nature and concentration of these species are dependent on factors such as the concentration of the silicate solution, the pH, and the presence of other ions. dtic.milresearchgate.net

In aqueous solutions, the simple metasilicate anion can exist in equilibrium with other forms, including monomeric, dimeric, and trimeric silicate structures. dtic.mil The distribution among these species is a dynamic process. At lower concentrations, simpler monomeric silicate ions may predominate. As the concentration increases, polymerization is favored, leading to the formation of larger, more complex silicate oligomers. dtic.mil

Rheological Behavior of this compound Suspensions and Pastes

The rheological, or flow, behavior of suspensions and pastes containing this compound is a critical consideration in applications where these materials are used, such as in cements and slurries. ajer.orgnist.gov The addition of sodium metasilicate can significantly alter the viscosity and yield stress of these mixtures. ajer.orgresearchgate.net

In hematite (B75146) suspensions, for instance, the addition of sodium metasilicate has been observed to impact the rheological properties. researchgate.net The yield stress of suspensions, which is the minimum stress required to initiate flow, can be influenced by the concentration of additives like sodium metasilicate. mdpi.com Generally, the rheological behavior of such systems is complex, often exhibiting non-Newtonian characteristics like thixotropy, where viscosity decreases over time under constant shear. researchgate.net

Dissolution Kinetics of Solid this compound in Reactive Systems

The rate at which solid this compound dissolves is a key parameter in reactive systems where it is used as a raw material. The dissolution kinetics are influenced by several factors, including temperature, particle size, agitation, and the chemical composition of the solvent.

While specific kinetic studies on this compound are not extensively detailed in the provided context, the principles of dissolution for similar salts in reactive media can be applied. For instance, the dissolution rate of a sodium salt of an organic acid has been shown to be decreased by the common ion effect. nih.gov This suggests that in a reactive system already containing sodium ions, the dissolution rate of this compound would likely be slower.

Advanced Analytical and Characterization Techniques

Spectroscopic Analyses for Molecular Structure and Composition

Spectroscopic methods are fundamental in identifying the molecular structure and elemental composition of sodium metasilicate (B1246114) nonahydrate. Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and X-ray Fluorescence (XRF) provide detailed insights into its chemical makeup.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of sodium metasilicate, FTIR spectra reveal characteristic absorption bands that confirm the presence of silicate (B1173343) and water components. Studies on hydrated sodium silicates show prominent absorption bands related to water molecules, silanol (B1196071) groups (Si-OH), and siloxane bonds (Si-O-Si). For instance, research on sodium metasilicate pentahydrate, a closely related compound, identified characteristic peaks for water molecules at 2885 cm⁻¹ and 1142 cm⁻¹. researchgate.net Additionally, vibrations corresponding to Si-OH stretching are observed around 964.5 cm⁻¹, while symmetric and asymmetric vibrations of Si-O-Si bonds appear at approximately 822.8 cm⁻¹ and 677.6 cm⁻¹, respectively. researchgate.net Another study successfully used FTIR in the fingerprint region of 1300 to 850 cm⁻¹ to quantify the amount of sodium metasilicate in a food product, demonstrating the technique's utility for both qualitative and quantitative analysis. rsc.org The two most prominent absorption bands for this purpose were identified at 885 cm⁻¹ and 1023 cm⁻¹. rsc.org

Interactive Table: FTIR Absorption Bands for Sodium Metasilicate and Related Hydrates

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Reference |

| Water (H₂O) | O-H Stretching | 2885 | researchgate.net |

| Water (H₂O) | H-O-H Bending | 1142 | researchgate.net |

| Silanol (Si-OH) | O-H Stretching | 964.5 | researchgate.net |

| Siloxane (Si-O-Si) | Asymmetric Stretching | 1023 | rsc.org |

| Silicate Anion | Symmetric Stretching | 885, 822.8 | researchgate.netrsc.org |

| Siloxane (Si-O-Si) | Symmetric Stretching | 677.6 | researchgate.net |

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides detailed information about the local chemical environment of specific nuclei. For sodium metasilicate nonahydrate, ²⁹Si and ²³Na NMR are particularly informative.

²⁹Si NMR: Studies on crystalline sodium silicate hydrates, including the nonahydrate (formulated as Na₂H₂SiO₄·8H₂O), reveal that the solid state consists of monomeric [SiO₂(OH)₂]²⁻ silicate anions. Upon melting, these monomers undergo rapid condensation to form various oligomeric silicate species, a transformation that is readily observed by liquid-state ²⁹Si NMR. High-resolution ²⁹Si NMR of sodium metasilicate solutions shows that the specific silicate species present (e.g., Q⁰, Q¹, where 'n' in Qⁿ represents the number of bridging oxygen atoms per silicon tetrahedron) is highly dependent on factors like pH and concentration. researchgate.net

²³Na NMR: As a quadrupolar nucleus (spin 3/2), the signal for ²³Na is sensitive to the symmetry of its electronic environment. huji.ac.il Broader signals typically indicate a more asymmetric environment. While specific high-resolution solid-state ²³Na NMR spectra for this compound are not widely published, the technique is valuable for determining the presence and number of distinct sodium sites within the crystal lattice or in solution. huji.ac.il

X-ray Fluorescence (XRF)

XRF is a non-destructive analytical technique used to determine the elemental composition of materials. It is highly effective for quantifying the primary constituents of this compound, namely sodium and silicon. The method involves bombarding the sample with high-energy X-rays and measuring the characteristic secondary (or fluorescent) X-rays emitted by the elements within the material. XRF has been successfully used to determine the sodium content (as Na₂O) in various silicate standards. usgs.gov The technique can also be applied in a micro-analytical mode, as demonstrated in the analysis of binders activated by sodium metasilicate, where it was used to create high-resolution maps of silicon and other elemental distributions. researchgate.net

Diffraction Methods for Crystalline Phase Identification and Structural Elucidation

X-ray Diffraction (XRD) is the principal technique for identifying the crystalline phases and elucidating the atomic-level structure of crystalline solids like this compound.

The XRD pattern of a crystalline material is unique and serves as a fingerprint for identification. Analysis of commercial sodium metasilicate provides distinct diffraction peaks that confirm its crystalline nature. researchgate.net Studies have shown that while the anhydrous form of sodium metasilicate consists of polymeric chains of corner-sharing {SiO₄} tetrahedra, the hydrated forms, such as the pentahydrate and nonahydrate, have a different structure. materialsproject.org The crystal structure of these hydrates contains discrete, approximately tetrahedral [SiO₂(OH)₂]²⁻ anions, with the remaining water molecules acting as water of hydration. For example, the nonahydrate is more accurately formulated as Na₂[SiO₂(OH)₂]·8H₂O. Temperature-dependent XRD studies show that as sodium metasilicate is heated, changes in the diffraction patterns indicate phase transitions and dehydration. researchgate.net

Interactive Table: Crystallographic Data for Anhydrous Sodium Metasilicate

| Property | Value | Reference |

| Crystal System | Orthorhombic | materialsproject.org |

| Space Group | Cmc2₁ | materialsproject.org |

| Si-O Bond Distance Range | 1.60 - 1.68 Å | materialsproject.org |

| Na-O Bond Distance Range | 2.28 - 2.52 Å | materialsproject.org |

| Coordination | Si bonded to 4 O atoms (tetrahedra); Na bonded to 5 O atoms | materialsproject.org |

Thermal Analysis for Phase Stability and Decomposition Pathways

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for characterizing the thermal stability, phase transitions, and decomposition behavior of this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For sodium silicate hydrates, DSC experiments show a single, broad endothermic peak upon heating, which is indicative of congruent melting (melting at a constant temperature without decomposition). However, the broadness of the peak suggests a complex phase transition process. In studies where sodium silicate is used as a component in a mixture, such as a binder, DSC can reveal exothermic reactions associated with curing processes. mdpi.com

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about decomposition and dehydration events. TGA curves for sodium metasilicate show that the compound degrades over a temperature range of approximately 150-300 °C. researchgate.net This mass loss is primarily attributed to the step-wise loss of its nine water molecules of hydration. researchgate.net For example, a gradual loss of two water molecules has been noted at around 170-175 °C. researchgate.net The total mass loss observed in TGA corresponds to the water content of the hydrate (B1144303), confirming its stoichiometry.

Interactive Table: Thermal Decomposition Data for Sodium Metasilicate

| Analysis Technique | Temperature Range (°C) | Observation | Reference |

| TGA | 150 - 300 | Degradation and loss of water of hydration | researchgate.net |

| TGA | ~170 - 175 | Gradual loss of two water molecules | researchgate.net |

| DSC | Varies (near melting point) | Broad endothermic peak indicating congruent melting |

Microscopic Techniques for Morphological and Microstructural Characterization

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of a sample's surface, revealing its morphology, particle size, and shape. SEM images of sodium metasilicate typically show crystalline structures. When used in conjunction with Energy Dispersive X-ray Spectroscopy (SEM-EDS), it becomes a powerful tool for micro-chemical analysis. This combination allows for the elemental mapping of a sample's surface, which is particularly useful when studying sodium metasilicate as part of a composite material, such as in geopolymers, to understand the distribution of silicon and sodium in the material's microstructure. [21 from first search]

Surface Chemistry Analysis of Interfacial Interactions

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. While specific XPS studies focused solely on pure this compound are limited, the technique has been applied to related materials like iron sodium silicate glasses. deakin.edu.au Such studies demonstrate the capability of XPS to identify the oxidation states of elements (e.g., Si⁴⁺, Na⁺) and to characterize the surface composition, which is critical for understanding interfacial interactions, corrosion inhibition, and catalytic activity. deakin.edu.au

Mechanistic Studies of Interactions and Transformations

Alkali Activation Mechanisms in Aluminosilicate (B74896) Systems

Alkali-activated materials (AAMs) represent an important class of cementitious binders produced by the chemical reaction between an aluminosilicate source and a highly alkaline solution. Sodium metasilicate (B1246114), often in conjunction with sodium hydroxide (B78521), is a common and effective alkali activator. The activation process is a complex sequence of dissolution, transportation, and polycondensation steps, ultimately leading to a hardened, three-dimensional aluminosilicate network.

Dissolution and Oligomerization Processes of Precursor Materials

The initial and rate-determining step in alkali activation is the dissolution of the aluminosilicate precursor, such as metakaolin, fly ash, or slag, in the highly alkaline environment provided by the sodium metasilicate solution. readcube.comresearchgate.net The high pH of the solution facilitates the breakdown of covalent Si-O-Si, Al-O-Al, and Si-O-Al bonds within the precursor material. researchgate.netresearchgate.net This process releases silicate (B1173343) and aluminate monomers, such as [SiO(OH)₃]⁻, [SiO₂(OH)₂]²⁻, and [Al(OH)₄]⁻, into the aqueous phase. nih.gov

The effectiveness of dissolution is influenced by the concentration of the alkaline solution; higher alkalinity generally leads to a greater extent of dissolution of Si and Al species. researchgate.net Once in solution, these monomeric species undergo oligomerization, a process where they combine to form short-chain polymers or oligomers. readcube.com This stage involves the condensation of silicate and aluminosilicate species, forming dimers, trimers, and other small polymeric units. This is a critical transitional phase before the formation of a large-scale, cross-linked network. readcube.com

Table 1: Factors Influencing Precursor Dissolution

| Factor | Description | Impact on Dissolution |

| Alkali Concentration | The molarity of the activating solution (e.g., NaOH combined with sodium metasilicate). | Higher concentration increases pH, accelerating the breakdown of aluminosilicate bonds. researchgate.netresearchgate.net |

| Temperature | The ambient temperature of the reaction system. | Increased temperature enhances the solubility of precursors and the rate of chemical reactions. nih.gov |

| Precursor Reactivity | The amorphous content and particle size of the aluminosilicate source. | Finer particles and higher amorphous content lead to faster and more complete dissolution. researchgate.netthaiscience.info |

| Si/Al Ratio | The molar ratio of silicon to aluminum in the overall system. | This ratio influences the type of dissolved species and the subsequent polymerization pathway. nih.govnih.gov |

Polymeric Reaction and Charge Balance in Geopolymerization

Following dissolution and oligomerization, the geopolymerization process continues with the polycondensation of the silicate and aluminate oligomers. This involves a series of condensation reactions that create a rigid, three-dimensional polymeric network characterized by Si-O-Al-O bonds. nih.govresearchgate.net The resulting structure is an amorphous or semi-crystalline aluminosilicate material.

A key aspect of this framework is the maintenance of charge balance. In the aluminosilicate network, silicon is typically in a tetrahedral Si(IV) state. When aluminum, which is trivalent Al(III), substitutes for silicon in a tetrahedral position, it creates a net negative charge on the framework. researchgate.net To maintain electrical neutrality, this negative charge must be balanced by alkali metal cations, such as Na⁺, which are supplied by the sodium metasilicate and any accompanying sodium hydroxide. researchgate.netresearchgate.net These cations reside within the cavities and channels of the geopolymer framework, associated with the [AlO₄]⁻ tetrahedra. researchgate.netresearchgate.net The availability of sufficient Na⁺ ions is crucial for the polymerization of [Al(OH)₄]⁻ into the final gel structure. mdpi.com

Formation and Evolution of Geopolymer Gels and Zeolite-like Phases

The continuous polycondensation of oligomers results in the formation of a gel, which is the primary binding phase in alkali-activated materials. This gel is often referred to as a sodium aluminosilicate hydrate (B1144303) (N-A-S-H) gel. researchgate.net As the reaction proceeds, this gel phase grows and densifies, binding together any unreacted precursor particles and forming a monolithic structure. readcube.com

Under certain conditions of temperature, pressure, and chemical composition (specifically Si:Al and Na:Al ratios), crystalline phases can form alongside or from the amorphous geopolymer gel. thaiscience.inforesearchgate.net These crystalline products are often synthetic zeolites, which are crystalline, microporous aluminosilicates. The formation of zeolites like Zeolite A and Zeolite X has been observed within geopolymer matrices. thaiscience.inforesearchgate.net The specific zeolite phase that forms is highly dependent on the stoichiometry of the system. For instance, Zeolite X may form preferentially at a Si:Al ratio of 1.25. researchgate.net The transition from an amorphous gel to a more ordered crystalline zeolite structure represents a further evolution of the system. usq.edu.au

Contribution to Calcium Silicate Hydrate (C-S-H) and Calcium Alumino-Silicate Hydrate (C-A-S-H) Development

When the aluminosilicate precursor is rich in calcium, such as ground granulated blast-furnace slag (GGBS), the reaction products are more complex. In these systems, sodium metasilicate nonahydrate not only acts as an alkali activator but also contributes soluble silica (B1680970) that participates in the formation of calcium-based hydrates. The primary binding phase formed is a calcium-alumino-silicate hydrate (C-A-S-H) gel. nih.govmatec-conferences.org

This C-A-S-H gel is structurally related to the calcium-silicate-hydrate (C-S-H) gel that is the main binding phase in ordinary Portland cement. However, in alkali-activated systems, a significant amount of aluminum is incorporated into the silicate chains of the C-S-H structure. matec-conferences.org The presence of alkali cations like Na⁺ also leads to their incorporation into the gel structure, forming what can be described as a C-(N)-A-S-H gel. nih.govresearchgate.net The formation of this complex hydrate involves the reaction of Ca²⁺ ions, released from the slag, with the silicate and aluminate species in the alkaline solution. nih.gov The structure of the C-A-S-H gel, including the length of its silicate chains and the degree of cross-linking, is influenced by the type and concentration of the alkali activator used. matec-conferences.org

Table 2: Comparison of Gel Phases in Alkali-Activated Systems

| Gel Type | Precursor | Key Components | Typical Structure |

| N-A-S-H | Low-calcium fly ash, Metakaolin | Na, Al, Si, O, H | Amorphous 3D network of SiO₄ and AlO₄ tetrahedra. researchgate.net |

| C-S-H | Ordinary Portland Cement | Ca, Si, O, H | Imperfect layered structure of calcium silicate sheets (dreierketten chains). matec-conferences.org |

| C-A-S-H | High-calcium slag, Blends | Ca, Al, Si, O, H, (Na) | Modified C-S-H structure with Al substituting for Si in the chains. nih.govmatec-conferences.org |

Interfacial Adsorption and Reaction with Metal Oxide Surfaces

The silicate anions derived from the dissolution of this compound can interact strongly with various surfaces, particularly metal oxides. These interactions are critical in processes such as corrosion inhibition, mineral processing, and environmental remediation. The adsorption mechanism involves the formation of chemical bonds between the silicate species and the functional groups on the oxide surface.

Cation Bridge and Hydrogen Bridge Interaction Mechanisms

The interaction between dissolved silicate species and metal oxide surfaces, such as iron oxyhydroxides (e.g., ferrihydrite), is governed by complex surface chemical reactions. researchgate.net Two important mechanisms are hydrogen bonding and cation bridging.

Hydrogen Bridge Interaction: Silicate anions in solution, primarily in the form of silicic acid (H₄SiO₄) or its conjugate bases, can form strong hydrogen bonds with the hydroxyl groups (-OH) present on the surface of metal oxides. researchgate.netresearchgate.net Studies on the interaction between silicate and ferrihydrite have shown the formation of inner-sphere complexes. wur.nl In one proposed configuration, a Si-OH ligand of the adsorbed silicate forms a strong hydrogen bond with an adjacent Fe-OH group on the surface. researchgate.netwur.nl This interaction can be so significant that it involves a substantial shift of the hydrogen ion, effectively transferring proton charge to the oxide surface and stabilizing the Fe-O-Si bond. wur.nl

Cation Bridge Interaction: While direct evidence for cation bridging of silicate to metal oxides is less detailed in the provided context, the principle involves multivalent cations mediating the interaction between the negatively charged silicate anion and a negatively charged surface. In systems where both the surface and the adsorbing anion are negatively charged, a cation can act as a bridge, electrostatically linking the two. This mechanism is more commonly discussed in the context of organic molecules or in specific pH ranges where surface charges are favorable. The presence of cations like Na⁺ from the sodium metasilicate itself can influence the electrical double layer at the oxide-water interface, thereby affecting adsorption processes. acs.org

Modification of Surface Charge and Dispersion Phenomena

This compound plays a role in modifying the surface charge of particles, which in turn influences their dispersion in various media. The dissolution of sodium metasilicate in water results in an alkaline solution containing silicate anions and sodium cations. wikipedia.org These silicate species can adsorb onto the surfaces of particles, altering their surface chemistry and electrical charge. This modification is crucial in applications where stable dispersions are required.

In the context of polymer nanocomposites, achieving a uniform dispersion of silicate particles within the polymer matrix is essential for enhancing the material's properties. nasa.gov The surface of naturally occurring layered silicates is typically hydrophilic and carries metal cations in the interlayer spaces. nasa.gov To improve compatibility with organic polymers, the silicate surfaces are often modified through ion exchange with organic cations, such as long-chain alkyl ammonium (B1175870) ions. nasa.gov This process reduces the surface energy of the silicate and facilitates the intercalation of polymer chains into the silicate galleries, leading to better dispersion. nasa.gov

The effectiveness of sodium metasilicate as a dispersant is also observed in other systems. For instance, in the preparation of waste glass powder, sodium lauryl sulfate (B86663) has been used as a dispersant alongside this compound, which acts as a seed crystal during the crystallization process. google.com Furthermore, in the formulation of flame-retardant coatings, the uniform dispersion of sodium silicate is critical. nih.gov Agglomeration of sodium silicate particles can compromise the coating's ability to form a consistent heat-insulating layer. nih.gov To counteract this, modifiers like melamine (B1676169) and urea (B33335) can be used to disrupt the recrystallization of sodium silicate, thereby enhancing its dispersion in waterborne acrylic coatings. nih.gov

Sol-Gel Transformation Mechanisms for Silica Material Synthesis

Sodium metasilicate is a widely utilized precursor for the synthesis of silica materials through the sol-gel process due to its low cost and abundance. rsc.org This process generally involves the transition of a colloidal suspension (sol) into a three-dimensional solid network (gel). researchgate.net The fundamental steps include hydrolysis and condensation of the silicate precursor. rsc.orgscirp.org

The sol-gel process using sodium metasilicate typically begins with the dissolution of the silicate in water. rsc.org This is followed by the addition of an acid to initiate the hydrolysis reaction, which leads to the formation of silicic acid (Si(OH)₄). rsc.orgchemicalforums.com These silicic acid monomers then undergo condensation reactions, forming siloxane bridges (Si-O-Si) and releasing water molecules. rsc.orgnih.gov This polymerization process results in the growth of silica particles and eventually leads to the formation of a continuous, porous silica network that constitutes the gel. rsc.orgresearchgate.net

Gelation Processes via Acidification of Silicate Solutions

The acidification of sodium silicate solutions is a critical step that triggers the gelation process. mdpi.com When an acid is introduced to a sodium silicate solution, it neutralizes the alkaline silicate, leading to the formation of silanol (B1196071) groups (Si-OH). chemicalforums.commdpi.com The concentration of these reactive groups and the pH of the solution are key factors that determine the rate of condensation and, consequently, the gelation time. mdpi.com

The gelation time is highly dependent on parameters such as the concentration of the sodium silicate solution, the SiO₂/Na₂O molar ratio, temperature, and the type of acid used. mdpi.com For instance, gelation is known to be faster at higher concentrations of sodium silicate. mdpi.com The pH of the solution has a significant influence on the gelation kinetics, with different gelation behaviors observed in acidic versus basic environments. mdpi.comresearchgate.net Acidic conditions generally lead to the formation of smaller particles within a dense network, while basic conditions result in larger aggregates. researchgate.net Various acids, including hydrochloric acid, sulfuric acid, and nitric acid, have been employed to induce gelation. scirp.orgchula.ac.thscirp.org

Formation of Porous Silica Networks

The sol-gel process initiated by the acidification of sodium metasilicate solutions is an effective method for creating highly porous silica networks. chula.ac.thchula.ac.thunilag.edu.ng These networks are characterized by interconnected pores and a large surface area, making them suitable for a wide range of applications, including catalysis, separation, and as sensor materials. chula.ac.th

The properties of the resulting porous silica, such as pore size distribution, pore volume, and surface area, are heavily influenced by the synthesis conditions. scirp.org For example, a study demonstrated the successful formation of a highly interconnected porous silica network with pore sizes in the sub-micron range (0.18-0.91 µm) by using sodium metasilicate and hydrochloric acid without a template. chula.ac.thchula.ac.thunilag.edu.ng The process involved drying the gel at 120°C and calcining it at 800°C to remove water and organic residues, leading to the formation of amorphous silica particles. chula.ac.thchula.ac.thunilag.edu.ng The use of templates, such as gelatin, can also influence the morphology and textural properties of the final silica product, leading to materials with high Brunauer–Emmett–Teller (BET) surface areas. researchgate.net

Encapsulation Mechanisms via Silicate Gel Formation

The sol-gel process using sodium silicate provides a versatile method for encapsulating various materials, including biological molecules like enzymes and DNA, and even whole cells. nih.govunm.educonicet.gov.ar The encapsulation occurs as the silica network forms and grows around the target material, physically entrapping it within the porous gel matrix. nih.govunm.edu

An aqueous route for encapsulation using sodium silicate as a precursor is often preferred because it can be carried out at neutral pH and room temperature, and it avoids the production of alcohol as a byproduct, which can be detrimental to sensitive biological materials. unm.edu The process typically involves preparing a low-pH silicate sol, which is then mixed with a buffer solution containing the biomolecules to initiate gelation at a neutral pH. unm.edu The resulting porous gel can contain a mixture of micro-, meso-, and macropores, and the encapsulated material is protected within this structure. researchgate.net The chemical interaction between the encapsulated molecule and the silica host is often through hydrogen bonding with silanol groups and molecular water, creating a protective barrier. nih.gov

Flame Retardancy Mechanisms in Organic Matrix Systems

This compound is utilized as an inorganic flame retardant in organic matrix systems, such as textiles and coatings. researchgate.netmdpi.com Its flame-retardant action is primarily attributed to the formation of a protective, insulating layer of silica on the surface of the material upon exposure to heat. mdpi.comresearchgate.net

When incorporated into materials like jute fabric, this compound significantly reduces the burning rate. researchgate.net Thermogravimetric analysis shows that treated samples exhibit an increase in residual mass at elevated temperatures compared to untreated samples. researchgate.net During combustion, the sodium silicate melts and forms a glassy, non-combustible barrier. researchgate.net This barrier serves multiple functions: it insulates the underlying material from the heat source, restricts the flow of flammable volatile decomposition products to the flame, and limits the access of oxygen to the material surface. mdpi.com In some systems, the release of water of hydration from the nonahydrate form can also contribute a cooling effect. researchgate.net The synergistic effect of sodium silicate with other flame retardants, such as melamine and urea, can further enhance its performance by promoting a more uniform dispersion and contributing to the formation of a stable char layer. nih.govmdpi.com

Antimicrobial Action Mechanisms on Textile Substrates

This compound has been shown to impart antimicrobial properties to textile substrates. researchgate.net While the precise mechanisms are multifaceted and can depend on the specific microorganism, the alkaline nature of sodium metasilicate solutions is a key factor. The high pH created on the textile surface is unfavorable for the growth and survival of many bacteria and fungi. mpbio.com

In a study on jute fabric, treatment with this compound resulted in excellent antimicrobial activity against both gram-positive and gram-negative bacteria. researchgate.net The antimicrobial efficacy is often attributed to the disruption of microbial cell membranes and the inhibition of essential metabolic processes due to the alkaline environment. The application of sodium metasilicate to textiles can be a simple padding and drying process. researchgate.net This approach offers a route to functionalize textiles with antimicrobial properties, which is of increasing interest for applications in healthcare, sportswear, and home textiles. researchgate.netmdpi.com The use of such inorganic antimicrobial agents is considered an environmentally friendly alternative to some organic biocides. researchgate.net

Applications in Advanced Materials Science and Engineering

Geopolymer and Alkali-Activated Material Development

Sodium metasilicate (B1246114) nonahydrate is a key alkaline activator in the synthesis of geopolymers and alkali-activated materials (AAMs). jci-net.or.jp These materials are considered environmentally friendly alternatives to Ordinary Portland Cement (OPC) as they can be produced from industrial by-products like fly ash (FA) and ground granulated blast-furnace slag (GGBS), resulting in a significantly lower carbon footprint. nih.govnih.gov The geopolymerization process involves the activation of aluminosilicate-rich precursors by a strong alkaline solution, leading to a three-dimensional polymeric chain and ring structure. jci-net.or.jp Sodium metasilicate, often in conjunction with sodium hydroxide (B78521), facilitates the dissolution of the aluminosilicate (B74896) source, promoting the polycondensation reactions that form the hardened geopolymer matrix. jci-net.or.jpmdpi.com

Design and Optimization of Mechanical and Workability Properties (e.g., Compressive Strength, Flow, Setting Time)

The concentration and form of sodium metasilicate nonahydrate significantly influence the fresh and hardened properties of geopolymers. Research shows a direct correlation between the amount of sodium metasilicate and the resulting mechanical and workability characteristics.

Compressive Strength: The compressive strength of geopolymer mortars generally increases with a higher concentration of sodium metasilicate. jci-net.or.jpimim.pl This is attributed to the increased availability of soluble silicate (B1173343), which promotes a more complete geopolymerization reaction, leading to a denser and stronger microstructure. jci-net.or.jp For instance, in one study on fly ash-based geopolymers, increasing the sodium silicate content from 19 wt% to 32 wt% resulted in the compressive strength rising to 21.62 MPa. imim.pl However, an excessive amount of activator can be detrimental, leading to reduced strength. researchgate.netkfupm.edu.sa The inclusion of GGBS alongside fly ash can further enhance compressive strength, as it introduces calcium, leading to the formation of calcium-silicate-hydrate (C-S-H) and calcium-alumino-silicate-hydrate (C-A-S-H) gels in addition to the primary aluminosilicate network. jci-net.or.jpmdpi.com

Flow and Workability: The flow, a measure of workability, is inversely affected by the concentration of sodium metasilicate. An increase in the activator concentration leads to a decrease in flow and workability. jci-net.or.jpresearchgate.net This is because higher concentrations result in a less fluid mixture. jci-net.or.jp Conversely, the release of crystallization water from this compound can increase the flow value. jci-net.or.jp The particle morphology of precursors like slag can also reduce flow. jci-net.or.jp

Setting Time: Setting time is also highly dependent on the sodium metasilicate content. Higher concentrations generally lead to faster setting times due to the increased alkalinity accelerating the dissolution and condensation reactions. jci-net.or.jpimim.pl However, some studies have noted that the use of sodium metasilicate solution can increase the setting time, while using it in combination with sodium hydroxide shortens it. youtube.com The addition of slag significantly shortens the setting time due to its high calcium content. imim.plresearchgate.net For example, adding 30% slag can reduce the initial setting time to just 41 minutes. researchgate.net

The following table summarizes the influence of this compound concentration on geopolymer properties based on experimental findings.

| Property | Effect of Increasing Sodium Metasilicate Concentration | Key Influencing Factors | Research Finding |

| Compressive Strength | Increases up to an optimal point, then may decrease. jci-net.or.jpkfupm.edu.sa | Availability of soluble silicate, formation of C-S-H/C-A-S-H gels. jci-net.or.jp | Compressive strength of 45 MPa was achieved by activating fly ash or slag with sodium metasilicate at air curing. researchgate.net |

| Flow/Workability | Decreases. jci-net.or.jp | Increased viscosity of the mixture. jci-net.or.jp | Workability of one-part geopolymer was found to be approximately 35% lower than a similar two-part geopolymer. researchgate.net |

| Setting Time | Decreases (accelerates setting). jci-net.or.jpimim.pl | Increased reaction rate due to higher alkalinity, presence of calcium from slag. jci-net.or.jpresearchgate.net | Increasing slag content from 10% to 30% reduced the initial setting time from 290 minutes to 41 minutes. researchgate.net |

Development of One-Part Geopolymer Systems for Simplified Handling

Traditional geopolymers are "two-part" systems, requiring the on-site mixing of a liquid alkaline activator (like a sodium metasilicate solution) with a solid aluminosilicate precursor. mdpi.com This poses challenges related to handling corrosive and viscous alkaline solutions. nih.gov To overcome this, "one-part" or "just-add-water" geopolymer systems have been developed, where a dry mix of the aluminosilicate precursor and a solid alkaline activator, such as anhydrous or hydrated sodium metasilicate, is prepared. youtube.commdpi.com The geopolymerization reaction is initiated simply by adding water. mdpi.com

Using solid this compound simplifies handling, transportation, and casting, making the technology more user-friendly and safer for in-situ applications. jci-net.or.jpnih.gov However, the development of one-part systems faces challenges, particularly related to the solubility of the solid activator. nih.gov In some cases, undissolved particles of sodium metasilicate have been observed, which can act as voids and negatively impact the mechanical strength compared to their two-part counterparts. nih.govuwa.edu.au Research has shown that the dissolution of granular sodium metasilicate pentahydrate, a related compound, increases with temperature, with full dissolution for a 32% solution occurring around 40°C. nih.gov Despite these challenges, one-part geopolymers activated with sodium metasilicate have achieved high compressive strengths, in some cases outperforming those made with sodium hydroxide. researchgate.net The choice between different hydrated forms of sodium metasilicate (anhydrous, pentahydrate, or nonahydrate) also affects performance, with studies indicating that the type of activator can influence the degree of geopolymerization and the final properties of the material. researchgate.net

Fabrication of Analogue Materials for Geomechanical Modeling

Sodium metasilicate is used as a cementitious material in the development of specialized analogue materials for geomechanical model testing. researchgate.netdoaj.org These tests are crucial in geotechnical research for simulating the behavior of rock and soil masses. A significant challenge is creating an analogue material that accurately scales down the properties of the real-world geological material. researchgate.net

A new type of analogue material has been developed using anhydrous sodium silicate to bind aggregates like quartz sand and barite powder. researchgate.netdoaj.org This creates a low-strength, low-modulus material with a designable density, which is ideal for simulating weak rock or soft geological formations. researchgate.netdoaj.org The material is insensitive to humidity and temperature and can be easily cast into complex shapes to model the deformation and failure processes of prototype rocks. researchgate.netdoaj.org By carefully controlling the proportions of the components, researchers can tailor the physical and mechanical parameters (density, Young's modulus, compressive strength, and tensile strength) to meet specific mechanical scaling criteria. doaj.org

Geopolymers for Specialized and Extreme Environment Applications (e.g., Aerospace)

The exceptional mechanical properties and high thermal resistance of geopolymers make them suitable candidates for specialized applications, including in the aerospace industry. mdpi.comresearchgate.net Geopolymers for aerospace applications are designed to withstand extreme conditions, such as high heat exposure and gamma radiation. mdpi.com

In this context, this compound is used in the synthesis of these high-performance materials. mdpi.com For example, geopolymers developed for aerospace applications have been synthesized using calcined kaolinite (B1170537) (metakaolin) as the aluminosilicate precursor, activated by a solution prepared from this compound and sodium hydroxide. mdpi.com The properties of the final material are influenced by the solid-to-liquid ratio, which modifies the sodium-to-silicon ratio in the formulation. mdpi.com These materials exhibit excellent thermal stability and resistance to gamma radiation, properties that are critical for components used in aerospace, where materials are directly exposed to such phenomena. mdpi.comresearchgate.net

Zeolite Synthesis and Tailoring

This compound is a widely used silicate precursor in the hydrothermal synthesis of zeolites. mdpi.com Zeolites are crystalline microporous aluminosilicates with well-defined channel and cavity structures, making them valuable in catalysis, ion exchange, and adsorption. researchgate.net The synthesis typically involves mixing sources of silica (B1680970) and alumina (B75360) in a basic medium under hydrothermal conditions (elevated temperature and pressure). researchgate.netrsc.org

Synthesis of Specific Zeolite Frameworks (e.g., Zeolite X, A, Y) from Silicate Precursors

Sodium metasilicate serves as a reactive and cost-effective source of silica for the synthesis of various zeolite frameworks. researchgate.netrsc.org The type of zeolite formed is influenced by factors such as the Si/Al ratio of the initial gel, the nature of the cation source, and the synthesis conditions. rsc.org

Zeolite Y: In the synthesis of Zeolite Y nanoparticles via the sol-gel method, sodium metasilicate has been successfully employed as the silica source, with aluminum nitrate (B79036) as the aluminum source. researchgate.netresearchgate.netuobaghdad.edu.iqdoaj.org Research comparing sodium metasilicate with silicic acid as the silica precursor for Zeolite Y synthesis revealed significant differences in the final product. researchgate.netdoaj.org Although the initial silica-to-alumina ratio was 10 for both, the final product from the sodium metasilicate precursor had a ratio of 2.55, while the silicic acid precursor yielded a product with a ratio of 18.41. researchgate.netdoaj.org This demonstrates the profound impact of the precursor choice on the final composition of the zeolite.

Zeolite A and X: The pioneering work in zeolite synthesis by Barrer and Milton utilized conventional precursors, including sodium silicate, to first synthesize zeolites A and X. researchgate.net These zeolites are typically synthesized in sodium-rich systems. The use of sodium metasilicate provides both the necessary silica and contributes to the high alkalinity of the synthesis gel, which facilitates the dissolution of the aluminosilicate species required for crystallization. jci-net.or.jprsc.org

The following table compares the properties of Zeolite Y synthesized using sodium metasilicate versus silicic acid as the silica source.

| Property | Zeolite Y from Sodium Metasilicate | Zeolite Y from Silicic Acid | Reference |

| Initial SiO₂/Al₂O₃ Ratio | 10 | 10 | researchgate.netdoaj.org |

| Final SiO₂/Al₂O₃ Ratio | 2.55 | 18.41 | researchgate.netdoaj.org |

| Surface Area (BET) | 555.87 m²/g | 276.3 m²/g | researchgate.netdoaj.org |

| Particle Size | 30 - 75 nm | 30 - 75 nm | researchgate.netdoaj.org |

| Crystallization Time | Shorter | Longer | researchgate.net |

Preparation of Mesoporous Materials (e.g., Al-MCM-41)

This compound serves as a cost-effective and efficient silica source in the synthesis of mesoporous materials, such as the aluminosilicate Al-MCM-41. These materials are highly valued for their large surface areas, uniform pore sizes, and catalytic potential. The synthesis of Al-MCM-41 typically involves the hydrothermal treatment of a gel containing a silica source, an alumina source, a surfactant template, and a mineralizer.

While many synthesis routes for MCM-41 type materials utilize tetraethyl orthosilicate (B98303) (TEOS) as the silica precursor, sodium silicate is a more economical alternative. scielo.org.mxcore.ac.uk The general procedure for synthesizing Al-MCM-41 using a sodium silicate source involves dissolving the surfactant, such as cetyltrimethylammonium bromide (CTAB), and the aluminum source, like sodium aluminate (NaAlO₂), in an alkaline solution. nih.gov The sodium metasilicate solution is then added to this mixture under controlled stirring and temperature to form a gel. This gel undergoes hydrothermal treatment in an autoclave, followed by filtration, washing, drying, and calcination to remove the organic template, resulting in the ordered hexagonal mesoporous structure of Al-MCM-41. nih.govpku.edu.cn